molecular formula C22H25N3O4S B4152706 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B4152706
M. Wt: 427.5 g/mol
InChI Key: BEBCLAQRIJCXOK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

The synthesis of 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves several steps:

  • Synthetic Routes and Reaction Conditions

    • The initial step involves the preparation of 4-methylphenylpyrrolidine, which is achieved through the reaction of 4-methylphenylamine with pyrrolidine under controlled conditions.
    • The next step involves the introduction of the sulfonyl group, which is typically done using sulfonyl chloride in the presence of a base such as triethylamine.
    • The final step is the formation of the carboxamide group, which is achieved by reacting the intermediate compound with a suitable carboxylic acid derivative under appropriate conditions.
  • Industrial Production Methods

    • Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

      Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

      Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

      Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

  • Major Products

    • Oxidation of the methyl group leads to the formation of 4-methylbenzoic acid.
    • Reduction of the carbonyl group results in the formation of the corresponding alcohol.
    • Substitution reactions yield various sulfonamide derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide has several scientific research applications:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as an enzyme inhibitor.
    • Studied for its interactions with various biological macromolecules.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
    • Evaluated for its anti-inflammatory and analgesic properties.
  • Industry

    • Used in the development of new materials with specific properties.
    • Employed in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • The compound interacts with enzymes and receptors, modulating their activity.
    • It binds to specific sites on proteins, altering their conformation and function.
  • Pathways Involved

    • The compound affects signaling pathways involved in inflammation and pain perception.
    • It modulates neurotransmitter release and uptake, influencing neuronal activity.

Comparison with Similar Compounds

1-(4-Methylphenyl)-5-oxo-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide can be compared with other similar compounds:

  • Similar Compounds

    • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one
    • 1-(4-Methylphenyl)-N-[(2R)-1-oxo-1-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-propanyl]-1-propanaminium
  • Uniqueness

    • The presence of the sulfonyl group and the specific arrangement of functional groups make this compound unique.
    • Its specific interactions with biological targets and its potential therapeutic applications distinguish it from other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxo-N-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-16-4-8-19(9-5-16)25-15-17(14-21(25)26)22(27)23-18-6-10-20(11-7-18)30(28,29)24-12-2-3-13-24/h4-11,17H,2-3,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBCLAQRIJCXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-methylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide

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